![molecular formula C17H16N2O3S B2650654 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide CAS No. 880336-50-5](/img/structure/B2650654.png)
3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide” are not found, there are general methods for the synthesis of similar compounds. For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Wissenschaftliche Forschungsanwendungen
Novel Nonnucleoside Inhibitors for Viral Replication
3-(Benzylsulfonyl)-N-(2-cyanophenyl)propanamide and its structural analogues have demonstrated significant efficacy as selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action. This discovery points to their potential application in treating CMV infections, highlighting their specificity and tolerability due to the unique maturation steps of viral DNA not found in mammalian DNA (Buerger et al., 2001).
Synthesis of Benzonitriles
Research into the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide has opened new avenues in the synthesis of benzonitriles. This method provides a more benign approach, successfully cyanating various substrates in good to excellent yields, and has paved the way for the synthesis of pharmaceutical intermediates. This innovation demonstrates the compound's role in facilitating the production of complex organic molecules, which could have implications in medicinal chemistry and drug development (Anbarasan et al., 2011).
Furanone Synthesis
The dianion form of N-monosubstituted-3-(phenylsulfonyl)propanamides has been identified as a convenient reagent for synthesizing 5-alkyl-2(5H)-furanones. This discovery has significant implications for organic synthesis, offering a novel pathway to these compounds which are of interest in various chemical and pharmaceutical applications. The method involves treating aldehydes and ketones with the dianion, leading to γ-hydroxy amides convertible to furanones in good yields, suggesting potential in the synthesis of optically active compounds and pharmaceuticals (Tanaka et al., 1984).
Membrane-bound Phospholipase A2 Inhibition
A novel series of compounds including 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides has shown promise as inhibitors of membrane-bound phospholipase A2, a key enzyme involved in inflammation and associated pathologies. This discovery points to potential therapeutic applications in reducing the size of myocardial infarction and other conditions where inflammation plays a critical role, indicating the broad therapeutic potential of compounds related to this compound (Oinuma et al., 1991).
Quantum Chemical Studies on Anticancer Drugs
Quantum chemical studies have been applied to analogues of this compound, such as bicalutamide, an anti-prostatic carcinoma drug. These studies explore the compound's molecular properties, including steric energy and potential energy associated with both bonded and non-bonded interactions. Such research provides insight into the drug's mechanism of action at a molecular level, offering a pathway to designing more effective cancer treatments (Otuokere & Amaku, 2015).
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-(2-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-8-4-5-9-16(15)19-17(20)10-11-23(21,22)13-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGSYLEAIUZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.